Critical Role of the 3,6-Dichloro Substitution in Herbicidal Bleaching Activity: A Class-Level SAR Inference
Structure–activity relationship (SAR) studies on 2-methoxybenzamide derivatives have established that substitution on the benzoyl ring is a primary determinant of herbicidal bleaching activity. The 2-methoxy group itself is essential for activity; without it, herbicidal potency is completely lost [1]. The target compound incorporates the essential 2-methoxy group and adds 3,6-dichloro substitution, a motif known to enhance electron-withdrawing character and increase lipophilicity . While no direct comparative bioactivity data for CAS 301680-29-5 versus its non-chlorinated analog CAS 306279-64-1 are publicly available, class-level SAR evidence strongly indicates that the dichlorinated compound would exhibit differentiated binding affinity, metabolic stability, and target-site interaction compared to the unsubstituted variant [1].
| Evidence Dimension | Herbicidal bleaching activity (presence/absence of key substitution) |
|---|---|
| Target Compound Data | Contains 2-methoxy group and 3,6-dichloro substitution pattern (structural features correlated with activity per class SAR) [1] |
| Comparator Or Baseline | N-benzyl-2-methoxybenzamide class baseline: 2-methoxy group required for activity; absence of 2-methoxy → complete loss of activity [1] |
| Quantified Difference | Qualitative: Presence of 2-methoxy essential; chlorine substitution at 3,6-positions expected to modulate potency and selectivity per established SAR [1] |
| Conditions | In vitro bleaching herbicide assays against model weed species; SAR derived from 67 benzamide analogues [1] |
Why This Matters
Procurement of the specific 3,6-dichloro-substituted compound enables SAR exploration of the chlorine effect on bleaching herbicide potency, which cannot be studied using the non-chlorinated analog.
- [1] Discovery, SAR, and putative mode of action of N‐benzyl‐2‐methoxybenzamides as potential bleaching herbicides. 2021. View Source
